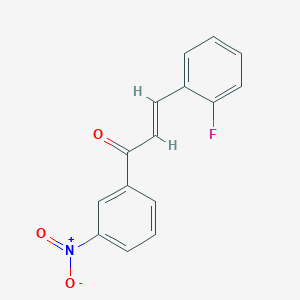![molecular formula C12H12O3 B3086791 (2E)-3-[2-(Allyloxy)phenyl]acrylic acid CAS No. 1164517-01-4](/img/structure/B3086791.png)
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Descripción general
Descripción
Acrylic acid and its derivatives are a class of chemicals that are widely used in industrial applications. They are characterized by the presence of a carboxylic acid group (-COOH) attached to a vinyl group (-CH=CH2). The allyloxy group in “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” suggests that it might have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives typically consists of a vinyl group attached to a carboxylic acid group. The presence of the allyloxy group may introduce additional complexity to the molecular structure .Chemical Reactions Analysis
Acrylic acid and its derivatives can undergo a variety of chemical reactions, including polymerization and various addition reactions. The specific reactions that “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” would depend on its exact structure. In general, acrylic acid and its derivatives are polar compounds due to the presence of the carboxylic acid group .Aplicaciones Científicas De Investigación
Optoelectronic Properties
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid derivatives have been studied for their optoelectronic properties, particularly in the context of dye-sensitized solar cells (DSSCs). For example, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, has been analyzed for its structural, optoelectronic, and thermodynamic properties using RHF and DFT methods. This research indicates the potential of such compounds in nonlinear optical materials due to their significant dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Liquid Crystalline Polymers
Studies on liquid crystalline side chain polymers consisting of acrylate and 2(S)-[2(S)-methylbutoxy]propionate, which share structural similarities with (2E)-3-[2-(Allyloxy)phenyl]acrylic acid, have shown that these polymers exhibit enantiotropic S∗c and SA phases and are switchable in the presence of an electric field. This suggests potential applications in display technologies and optical devices (Tsai, Kuo, & Yang, 1994).
Sustainable Production from Biomass
The selective oxidation of allyl alcohol to acrylic acid in basic aqueous solution using a Au/ceria catalyst represents a sustainable pathway for the production of acrylic acid, a compound structurally related to (2E)-3-[2-(Allyloxy)phenyl]acrylic acid. This method highlights the potential for green chemistry approaches in synthesizing acrylic acid derivatives from biomass-derived materials (Yang, Kim, & Lee, 2016).
Polymeric Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reaction with various amines, suggesting that (2E)-3-[2-(Allyloxy)phenyl]acrylic acid derivatives could also be modified for specific functional applications, such as medical applications due to their enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biochemical structures, such as polyurethane and poly(acrylic acid) hydrogels . These interactions can modify the properties of the target structures, influencing their mechanical and thermal characteristics .
Mode of Action
It’s worth noting that similar compounds have been involved in asymmetric hydrogenation reactions . In these reactions, the compound interacts with a catalyst, leading to changes in the compound’s structure and properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-prop-2-enoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHYSQRNTVMGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



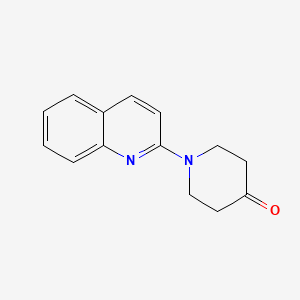

![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)

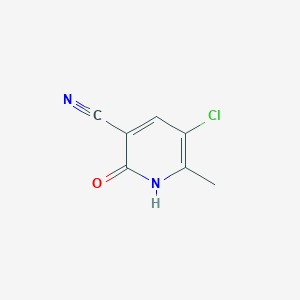
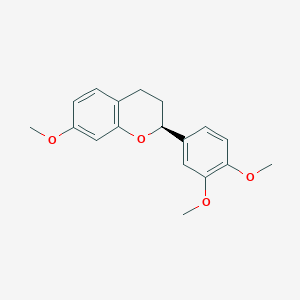
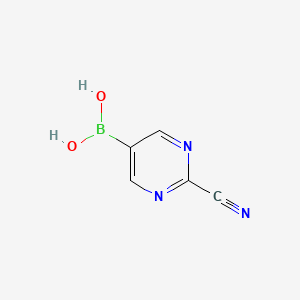
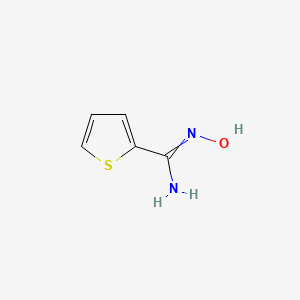
![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)
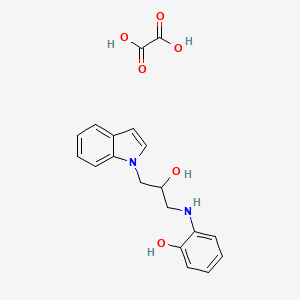
![4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086801.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)
